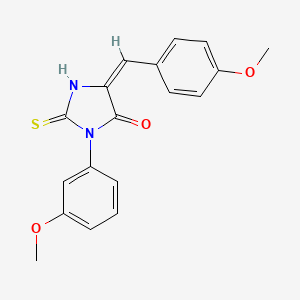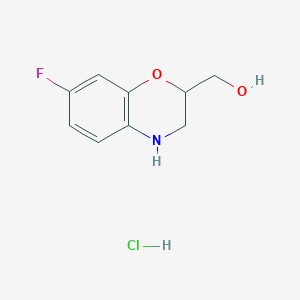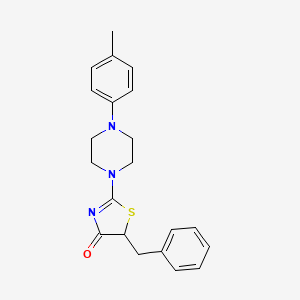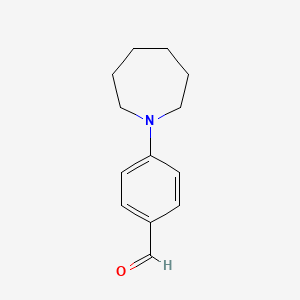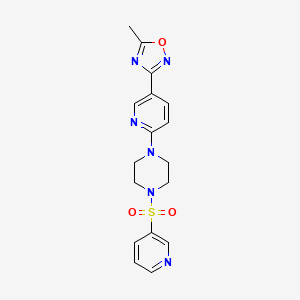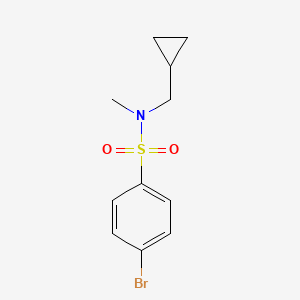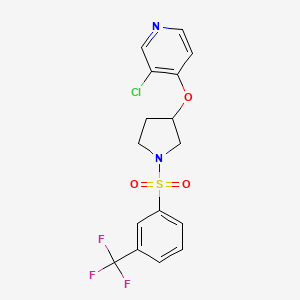
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27F3N6O and its molecular weight is 496.538. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation and Design
A study by Tsuno et al. (2017) explored a series of methanone derivatives as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds, including structural analogs of the specified chemical, showed analgesic effects in models of pain, highlighting their potential for developing new pain management therapies (Tsuno et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a piperidinyl-pyrazole carboxamide compound, a selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, demonstrating the compound's binding interactions and potential for drug development (Shim et al., 2002).
Antimicrobial Activity Research
Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the specified chemical, to evaluate their in vitro antimicrobial activity. This study contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Patel et al., 2011).
Synthesis and Structural Analysis
A study by Zhang et al. (2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings. The research highlights a synthetic approach that could facilitate the development of compounds with applications in organic synthesis and drug discovery (Zhang et al., 2020).
Anticancer Activities
Research by Demirci and Demirbas (2019) focused on synthesizing novel Mannich bases starting from a compound structurally related to the specified chemical, assessing their anticancer activities against prostate cancer cells. This study emphasizes the potential of piperazine derivatives in developing new anticancer therapies (Demirci & Demirbas, 2019).
properties
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N6O/c27-26(28,29)21-6-8-23(30-18-21)34-14-16-35(17-15-34)25(36)20-10-12-33(13-11-20)24-9-7-22(31-32-24)19-4-2-1-3-5-19/h1-9,18,20H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDRGCYPXEQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
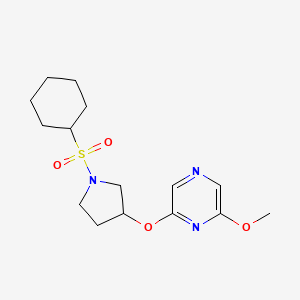
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)
